4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile
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Description
4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Antibacterial Study
Researchers have synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antibacterial activities. The synthesis involved a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to compounds with moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016).
Anti-cholinesterase Activity
Another study focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. The synthesized compounds were screened for their activity against the butyrylcholinesterase (BChE) enzyme and underwent molecular docking studies to assess their binding affinity and orientation within the active sites of human BChE protein, suggesting potential applications in treating conditions associated with cholinesterase inhibition (H. Khalid et al., 2016).
Potential Applications in Medicinal Chemistry
Cyclin-dependent Kinase Inhibitors
A novel approach involving a Cope-type elimination to synthesize beta-aminoethylsulfones linked to the 4-position of a phenyl group showed that the resulting derivatives act as inhibitors of the cyclin-dependent kinase CDK2, a crucial target in cancer therapy. This methodology offers potential applications in the design of new cancer therapeutics (R. Griffin et al., 2006).
Membrane-bound Phospholipase A2 Inhibitors
Researchers have prepared and evaluated a series of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides as membrane-bound phospholipase A2 inhibitors. These compounds showed significant potency in vitro and reduced the size of myocardial infarction in animal models, highlighting their potential as therapeutic agents in cardiovascular diseases (H. Oinuma et al., 1991).
Properties
IUPAC Name |
4-[3-[4-(benzenesulfonyl)piperidin-1-yl]-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c22-16-18-8-6-17(7-9-18)10-11-21(24)23-14-12-20(13-15-23)27(25,26)19-4-2-1-3-5-19/h1-9,20H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZJZTLMAIPOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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